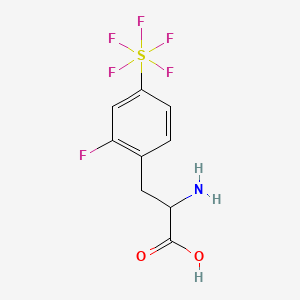
2-Fluoro-4-(pentafluorosulfur)-DL-phenylalanine
Overview
Description
Molecular Structure Analysis
The molecular structure of a related compound, “2-Fluoro-4-(pentafluorosulfur)benzoic acid”, has been reported . The molecular formula is C7H4F6O2S, and the InChI code is 1S/C7H4F6O2S/c8-6-3-4(16(9,10,11,12)13)1-2-5(6)7(14)15/h1-3H,(H,14,15) .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “2-Fluoro-4-(pentafluorosulfur)phenylacetic acid”, have been reported . It has a molecular weight of 280.19 and is a liquid at ambient temperature .
Scientific Research Applications
Chromatographic Separation
Research on the separation of various forms of DL-phenylalanine, including o-, m-, and p-fluoro-DL-phenylalanine, has been conducted using ligand-exchange micellar electrokinetic capillary chromatography (LE-MEKC). This study demonstrated the effectiveness of this method for chiral separation of these compounds, utilizing a copper(II) complex of L-4-hydroxyproline as the chiral selector (Chen, Lin, Uchiyama, & Hobo, 1998).
Genetic Studies and Flavor Enhancement
2-Fluoro-DL-phenylalanine derivatives have been used in genetic studies involving Saccharomyces cerevisiae. Mutants resistant to p-fluoro-DL-phenylalanine were found to overproduce β-phenethyl-alcohol, a compound contributing to a rose-like flavor, offering potential applications in food and beverage industries (Fukuda, Watanabe, Asano, Ouchi, & Takasawa, 1991).
Enhancing Molecular Probes
Incorporation of amino acids like phenylalanine or 4-fluoro phenylalanine can significantly lower the background fluorescence intensities in molecular probes. This improvement is attributed to the aggregation-caused quenching combined with the presence of a quencher, optimizing the performance of these probes in cell apoptosis detection (Ren et al., 2015).
Biochemical Synthesis
The synthesis of various fluorinated amino acids, including 2-fluoro-4-(pentafluorosulfur)-DL-phenylalanine, has been explored for creating novel protein variants with special features like solvent resistance and enhanced activity. These studies involve substituting canonical amino acids with their fluorinated counterparts to produce proteins with potentially useful industrial applications (Merkel, Schauer, Antranikian, & Budisa, 2010).
Fluorinated Amino Acids in Protein Stability
Research into highly fluorinated amino acids, like pentafluorophenylalanine, has shown their utility in stabilizing helical proteins. This stabilization is beneficial for various protein-based biotechnologies, indicating the potential of these fluorinated amino acids to enhance protein stability in different environments (Chiu, Suzuki, Gullickson, Ahmad, Kokona, Fairman, & Cheng, 2006).
Radiopharmaceutical Applications
Fluorinated phenylalanines, including 2-fluoro-4-(pentafluorosulfur)-DL-phenylalanine, have been studied for their applications in radiopharmaceuticals. Their use in positron emission tomography (PET) imaging, particularly in the detection of cerebral infarctions and tumors, has been a subject of interest, showcasing their potential in medical diagnostics (Wagner, Ermert, & Coenen, 2009).
Safety and Hazards
properties
IUPAC Name |
2-amino-3-[2-fluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F6NO2S/c10-7-4-6(19(11,12,13,14)15)2-1-5(7)3-8(16)9(17)18/h1-2,4,8H,3,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSFGUGVVDWOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F6NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



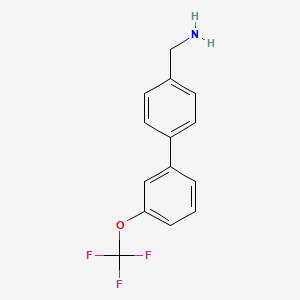
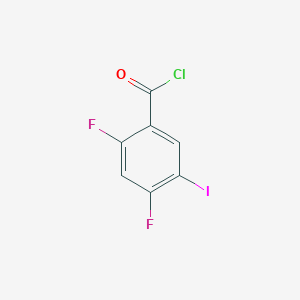
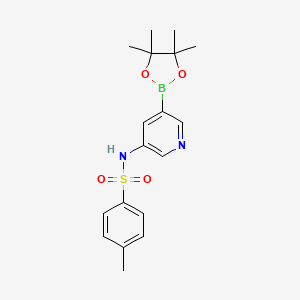

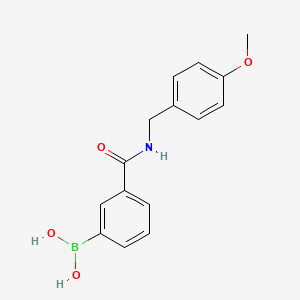

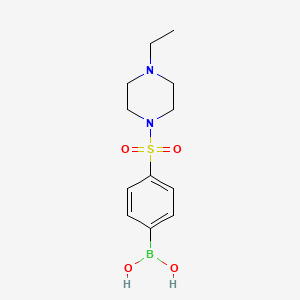

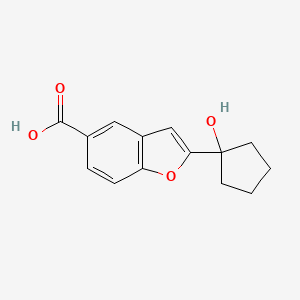
![N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B1399729.png)
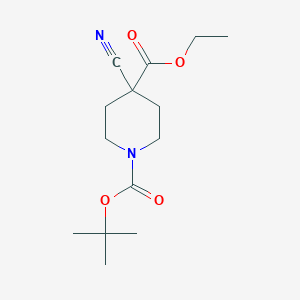
![5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399731.png)
![5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399732.png)
